Octadecyl lactate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

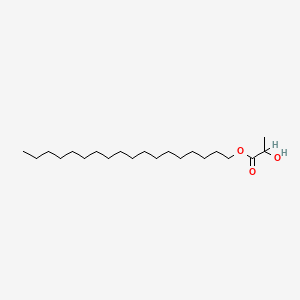

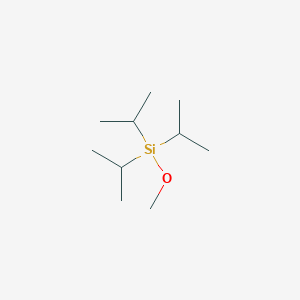

Octadecyl lactate, also known as Stearyl lactate, is a compound with the molecular formula C21H42O3 and a molecular weight of 342.56 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of lactic acid-based anionic surfactants, such as Octadecyl lactate, involves the esterification of lactic acid with a range of fatty alcohols differing in chain length as well as in branching and unsaturation . The resultant ester is then sulfonated by treatment with chlorosulfonic acid followed by salt formation with aqueous NaOH solution .

Molecular Structure Analysis

The molecular structure of Octadecyl lactate consists of one molecule of galactose and one molecule of fructose . The structure of sulfated sodium salts of alkyl lactates has also been studied .

Chemical Reactions Analysis

Lactate, the end product of glycolysis, undergoes spontaneous hydrolysis in aqueous solution . As the reaction progresses, the generated lactic acid serves to catalyze ester hydrolysis, while the rate of the reverse reaction to form esters increases with the accumulation of acid product . The reaction sequence of lactate hydrolysis can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium .

Safety And Hazards

In case of inhalation, move the victim into fresh air and if breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes and consult a doctor . Following ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Future Directions

The discovery of lactylation brings new biological and functional considerations to the historical role of lactate . Future research in lactate immunometabolism is expected to provide new drugs that can modulate the activity of immune cells more selectively and with fewer side effects than current drugs .

properties

CAS RN |

35230-14-9 |

|---|---|

Product Name |

Octadecyl lactate |

Molecular Formula |

C21H42O3 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

octadecyl 2-hydroxypropanoate |

InChI |

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h20,22H,3-19H2,1-2H3 |

InChI Key |

UKGRTCZMPQERFQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(C)O |

Other CAS RN |

35230-14-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1606139.png)

![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)

![[1,2,5]Oxadiazolo[3,4-f]cinnoline](/img/structure/B1606158.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1606161.png)